Exiproben
Overview
Description
Exiproben is a chemical compound with the molecular formula C16H24O5 and a molecular weight of 296.36 g/mol . It is also known by its IUPAC name, 2-[3-(Hexyloxy)-2-hydroxypropoxy]benzoic acid . This compound is primarily recognized for its choleretic properties, meaning it stimulates the production and flow of bile from the liver .
Preparation Methods
Exiproben can be synthesized through various chemical routes. One of the common synthetic methods involves the reaction of 2-hydroxybenzoic acid with 3-(hexyloxy)-1,2-epoxypropane under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene or xylene . The product is then purified through recrystallization or chromatography techniques .
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as mixing, heating, cooling, and filtration to obtain the final product .
Chemical Reactions Analysis
Exiproben undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Exiproben has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Exiproben involves its interaction with specific molecular targets in the liver. This compound stimulates the production and secretion of bile by activating bile acid transporters and enzymes involved in bile synthesis . This process enhances the digestion and absorption of fats and fat-soluble vitamins in the intestine .
Comparison with Similar Compounds
Exiproben can be compared with other choleretic compounds such as ursodeoxycholic acid and chenodeoxycholic acid . While all these compounds stimulate bile production, this compound is unique due to its specific molecular structure and its ability to undergo a wide range of chemical reactions . Other similar compounds include glycyrrhizin and silymarin , which also have hepatoprotective properties .
Properties
CAS No. |
26281-69-6 |
---|---|
Molecular Formula |
C16H24O5 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
2-(3-hexoxy-2-hydroxypropoxy)benzoic acid |
InChI |
InChI=1S/C16H24O5/c1-2-3-4-7-10-20-11-13(17)12-21-15-9-6-5-8-14(15)16(18)19/h5-6,8-9,13,17H,2-4,7,10-12H2,1H3,(H,18,19) |
InChI Key |
YTPJKQPMTSNTGI-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(COC1=CC=CC=C1C(=O)O)O |
Canonical SMILES |
CCCCCCOCC(COC1=CC=CC=C1C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Exiproben; DCH 21; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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